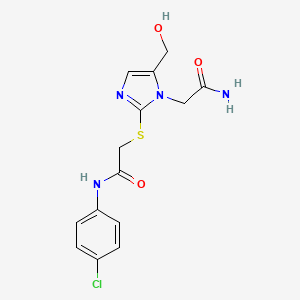

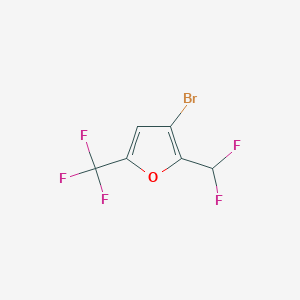

![molecular formula C10H9NO2S B2537967 Ethyl thieno[3,2-B]pyridine-6-carboxylate CAS No. 83179-08-2](/img/structure/B2537967.png)

Ethyl thieno[3,2-B]pyridine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl thieno[3,2-B]pyridine-6-carboxylate is a type of fused pyridine derivative . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Synthesis Analysis

The synthesis of thieno[3,2-B]pyridine-6-carboxylate derivatives involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . This process can yield thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis

The molecular structure of this compound is similar to many drugs, especially antiviral and anticancer ones . This structural similarity is a key factor to explain their effectiveness .Chemical Reactions Analysis

The chemical reactions of this compound involve the synthesis of new thieno[3,2-c]pyridine derivatives .科学的研究の応用

Chemical Synthesis and Reactivity

Ethyl thieno[3,2-B]pyridine-6-carboxylate and its derivatives play a crucial role in chemical synthesis. For instance, they are involved in the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, showing reactivity with alkyl mono- and di-halides (Sirakanyan et al., 2015). This reactivity is crucial for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science.

Photophysical Properties in Solvents

In a study on the photophysical properties of thieno[3,2-b]pyridine derivatives, these compounds exhibited significant fluorescence quantum yields and solvatochromic behavior in different solvents. This characteristic makes them potentially useful in the development of fluorescence-based applications, such as sensors and imaging agents (Carvalho et al., 2013).

Antitumor Potential

Thieno[3,2-b]pyridine derivatives have been evaluated for their potential antitumor properties. For example, certain derivatives demonstrated promising activity against human tumor cell lines, suggesting their potential application in cancer therapy (Queiroz et al., 2010). The study of these compounds could lead to new therapeutic agents for treating cancer.

将来の方向性

作用機序

Target of Action

Ethyl thieno[3,2-B]pyridine-6-carboxylate is a derivative of thieno[2,3-c]pyridine, which has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors, which are involved in various physiological processes.

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . This interaction inhibits the kinase’s activity, preventing it from phosphorylating its target G protein-coupled receptors .

Biochemical Pathways

By inhibiting GRK2, this compound affects the downstream signaling pathways of G protein-coupled receptors. This can lead to changes in cellular responses to various stimuli .

Pharmacokinetics

Similar thieno[2,3-c]pyridine derivatives have been shown to have good bioavailability

Result of Action

The inhibition of GRK2 by this compound can alter the cellular responses mediated by G protein-coupled receptors. This can potentially lead to therapeutic effects, depending on the specific receptors and pathways involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH, and temperature

生化学分析

Biochemical Properties

Thienopyrimidine derivatives, to which this compound belongs, have been reported to interact with various enzymes and proteins . For instance, some thienopyrimidines have been identified as inhibitors of Pim-1 kinase, a protein involved in cell cycle progression and apoptosis .

Cellular Effects

Certain thienopyrimidine derivatives have been shown to inhibit the growth of various human tumor cell lines . They have been observed to alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels .

Molecular Mechanism

Thienopyrimidines are generally known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thienopyrimidines are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .

Transport and Distribution

The transport and distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins, and its localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

特性

IUPAC Name |

ethyl thieno[3,2-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKYHWYIZEUDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CS2)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

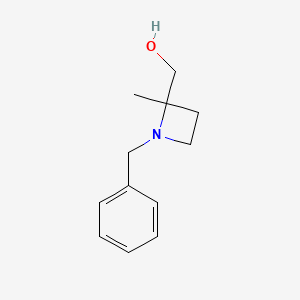

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)

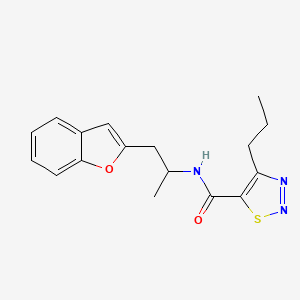

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)

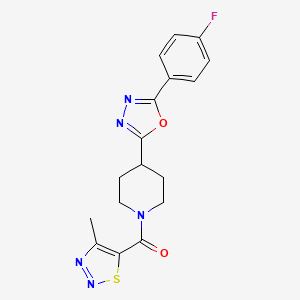

![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)

![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)

![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)

![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)